(2S)-2-amino-3-(1H-indol-3-yl)-1-pyrrolidin-1-ylpropan-1-one
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Overview
Description
(2S)-2-amino-3-(1H-indol-3-yl)-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound that features an indole ring, a pyrrolidine ring, and an amino group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-indol-3-yl)-1-pyrrolidin-1-ylpropan-1-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diamine, under basic conditions.
Coupling of the Indole and Pyrrolidine Rings: The indole and pyrrolidine rings are coupled through a series of reactions that introduce the amino group and form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-amino-3-(1H-indol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1H-indol-3-yl)-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(1H-indol-3-yl)hexanoic acid: Shares the indole ring but differs in the side chain structure.
(2S)-2-[(2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid: Similar indole structure with different functional groups.
Uniqueness
(2S)-2-amino-3-(1H-indol-3-yl)-1-pyrrolidin-1-ylpropan-1-one is unique due to the presence of both the indole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
327983-79-9 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H19N3O/c16-13(15(19)18-7-3-4-8-18)9-11-10-17-14-6-2-1-5-12(11)14/h1-2,5-6,10,13,17H,3-4,7-9,16H2/t13-/m0/s1 |
InChI Key |
JBIVCFFCONEPDR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
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